molecular formula C11H24N2O3 B13556660 Tert-butyl (1-amino-2-hydroxy-4-methylpentan-3-yl)carbamate

Tert-butyl (1-amino-2-hydroxy-4-methylpentan-3-yl)carbamate

Cat. No.: B13556660
M. Wt: 232.32 g/mol
InChI Key: CDFMXWNEFBJPEL-UHFFFAOYSA-N
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Description

Tert-butyl (1-amino-2-hydroxy-4-methylpentan-3-yl)carbamate is a carbamate-protected amino alcohol derivative featuring a branched alkyl chain with hydroxyl and amino functional groups. This compound is primarily utilized as an intermediate in organic synthesis, particularly in peptide chemistry and pharmaceutical development, where its tert-butyloxycarbonyl (Boc) group serves as a temporary protecting group for amines. The hydroxyl group at the 2-position and the methyl branch at the 4-position of the pentan-3-yl backbone contribute to its stereochemical complexity and influence its solubility and reactivity in synthetic pathways .

Properties

Molecular Formula

C11H24N2O3

Molecular Weight

232.32 g/mol

IUPAC Name

tert-butyl N-(1-amino-2-hydroxy-4-methylpentan-3-yl)carbamate

InChI

InChI=1S/C11H24N2O3/c1-7(2)9(8(14)6-12)13-10(15)16-11(3,4)5/h7-9,14H,6,12H2,1-5H3,(H,13,15)

InChI Key

CDFMXWNEFBJPEL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(CN)O)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl (1-amino-2-hydroxy-4-methylpentan-3-yl)carbamate typically involves:

  • Protection of amino groups using the tert-butoxycarbonyl (Boc) protecting group.
  • Formation of mixed acid anhydrides from amino acid derivatives.
  • Subsequent condensation with amines to form carbamate derivatives.
  • Phase-transfer catalyzed alkylation reactions to modify functional groups.

Detailed Preparation Procedure (Based on CN102020589B Patent)

Starting Materials
Stepwise Synthesis
Step Description Reagents & Conditions Yield & Notes
1 Formation of mixed acid anhydride N-BOC-D-Serine + i-BuOCOCl + NMM in anhydrous ethyl acetate at 0–5 °C for 2 hours Intermediate formed for condensation
2 Condensation with benzylamine Addition of benzylamine solution dropwise at 10–15 °C, 2 hours reaction Product: (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-t-butyl carbamate Yield: 93.1%
3 Phase Transfer Catalysis (PTC) alkylation Compound I + tetrabutylammonium bromide + methyl sulfate + KOH in ethyl acetate at 0 to 20 °C Product: (R)-2-(amino-Boc)-N-benzyl-3-methoxy propionamide Yield: 92.4% to 97% depending on catalyst amount
Reaction Conditions and Variations
  • The molar ratio of compound I to tetrabutylammonium bromide varies from 1:0.025 to 1:0.2.
  • Temperature control is critical, reactions are typically maintained between 0 °C and 20 °C.
  • Purification involves extraction with dilute hydrochloric acid, saturated sodium bicarbonate, and water washing, followed by crystallization using hexane/ethyl acetate mixtures.

Reaction Scheme Summary

$$
\text{N-BOC-D-Serine} + \text{i-BuOCOCl} \xrightarrow[\text{NMM}]{0-5^\circ C} \text{Mixed Acid Anhydride}
$$

$$
\text{Mixed Acid Anhydride} + \text{Benzylamine} \rightarrow \text{tert-butyl carbamate derivative (Compound I)}
$$

$$
\text{Compound I} + \text{Methyl sulfate} \xrightarrow[\text{n-Bu}_4\text{NBr}, \text{KOH}]{0-20^\circ C} \text{Alkylated product (Compound 4)}
$$

Data Table of Key Experimental Parameters and Yields

Parameter Value / Range Remarks
Starting material N-BOC-D-Serine (51.3 g) Purity critical for yield
Solvent Anhydrous ethyl acetate (400–360 g) Used in all steps
Acid binding agent N-methylmorpholine (38.06 g) For acid anhydride formation
Temperature for anhydride formation 0–5 °C Controlled to avoid side reactions
Benzylamine 40.20 g Added dropwise at 10–15 °C
Phase transfer catalyst Tetrabutylammonium bromide (1.5–6 g) Catalyst amount affects yield
Alkylating agent Methyl sulfate (42–109.5 g) Stoichiometry important
Base 50% KOH solution (42–97.33 g) Added dropwise at 0–20 °C
Reaction time 2 hours (each step) Sufficient for completion
Product yield 92.4% – 97% High yields indicate efficient process

Analytical and Research Findings

  • The synthetic route reliably produces the (R)-enantiomer of the tert-butyl carbamate derivative, which is critical for pharmaceutical applications.
  • The use of N-BOC-D-serine as a chiral starting material ensures stereochemical control.
  • Phase transfer catalysis enables efficient alkylation under mild conditions, preserving sensitive functional groups.
  • Crystallization from hexane/ethyl acetate provides high purity product suitable for further synthetic transformations.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carbamate group undergoes nucleophilic substitution, where the tert-butyloxycarbonyl (Boc) group acts as a leaving group. Key reactions include:

  • Reaction with amines : The Boc-protected amine can undergo deprotection under acidic conditions (e.g., HCl in dioxane) to yield free amines, a critical step in peptide synthesis.

  • Alkylation : Reacts with alkyl halides in the presence of bases (e.g., K₂CO₃) to form N-alkylated derivatives.

Curtius Rearrangement

This compound participates in Curtius rearrangement under thermal or photolytic conditions, forming isocyanate intermediates. For example:

Tert-butyl carbamateΔIsocyanate+tert-butanol\text{Tert-butyl carbamate} \xrightarrow{\Delta} \text{Isocyanate} + \text{tert-butanol}

The isocyanate can further react with nucleophiles (e.g., water, alcohols) to form ureas or carbamates.

Hydrolysis Reactions

Hydrolysis occurs under acidic or basic conditions:

Condition Products Application
Acidic (HCl, H₂O) Free amine, CO₂, tert-butanolDeprotection in synthesis
Basic (NaOH, H₂O) Sodium salt of carbamic acid, tert-butanolIntermediate purification

Role as a Synthetic Intermediate

The compound serves as a precursor in synthesizing bioactive molecules. For example:

  • Peptide coupling : After Boc deprotection, the free amine reacts with activated carboxylic acids (e.g., using HBTU) to form amide bonds.

  • Heterocycle formation : Reacts with carbonyl compounds (e.g., aldehydes) in cyclization reactions to generate oxazolidinones.

Analytical Characterization of Reaction Products

Reaction outcomes are validated using techniques such as:

  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 1.51 ppm for tert-butyl protons, δ 80.67 ppm for carbamate carbonyl) .

  • Mass spectrometry : Molecular ion peaks (e.g., m/z 217.31 for the parent compound) .

Comparative Reactivity of Related Carbamates

Structural analogs exhibit distinct reactivities:

Compound Key Reaction Difference
(S)-tert-Butyl (1-hydroxy-4-methylpentan-2-yl)carbamateEsterificationHydroxy group enhances polarity
Tert-butyl (4-chlorophenyl)carbamateElectrophilic aromatic substitutionAromatic ring directs reactivity

Scientific Research Applications

Tert-butyl (1-amino-2-hydroxy-4-methylpentan-3-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl (1-amino-2-hydroxy-4-methylpentan-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups play a crucial role in its reactivity and binding affinity. The compound can form hydrogen bonds and electrostatic interactions with target molecules, influencing their biological activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Functional Groups

tert-Butyl N-(1-amino-1-hydroxyimino-4-methylpentan-2-yl)carbamate (CAS 77284-59-4)
  • Key Differences: This compound replaces the hydroxyl group at the 2-position with a hydroxyimino (-NH-O-) moiety, altering hydrogen-bonding capacity and stability.
  • Molecular Formula : C₁₁H₂₃N₃O₃ (identical to the target compound, but with distinct functionalization).
  • Impact on Reactivity: The hydroxyimino group may enhance chelation properties but reduce hydrolytic stability compared to the hydroxyl group in the target compound .
tert-Butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate
  • Key Differences : Features a cyclohexane ring with a methoxy group instead of the linear pentan-3-yl chain.
  • Molecular Formula : C₁₃H₂₆N₂O₃.
  • The methoxy group introduces additional polarity .

Compounds with Extended Aromatic Systems

tert-Butyl(5-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)furan-2-yl)methylcarbamate
  • Key Differences: Incorporates a pyrazolo-pyrimidinyl core and chromenone moiety, creating a larger, aromatic-rich structure.
  • Molecular Weight : 615.7 g/mol (vs. ~245.32 g/mol for the target compound).
  • Functional Role : Designed for kinase inhibition in medicinal chemistry, contrasting with the simpler protective role of the target compound .

Data Table: Comparative Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) Applications
Tert-butyl (1-amino-2-hydroxy-4-methylpentan-3-yl)carbamate C₁₁H₂₃N₃O₃ ~245.32 Boc, amino, hydroxyl Not reported Peptide synthesis, intermediates
tert-Butyl N-(1-amino-1-hydroxyimino-4-methylpentan-2-yl)carbamate C₁₁H₂₃N₃O₃ 245.32 Boc, amino, hydroxyimino Not reported Chelation studies, specialty synthesis
tert-Butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate C₁₃H₂₆N₂O₃ 258.36 Boc, amino, methoxy, cyclohexyl Not reported Drug discovery, conformational studies
Pyrazolo-pyrimidinyl-chromenone derivative C₃₀H₂₄F₂N₆O₄ 615.7 Boc, pyrazolo-pyrimidinyl, chromenone 163–166 Kinase inhibitors, oncology research

Key Research Findings

  • Hydroxyimino vs. Hydroxy Groups: The hydroxyimino variant (CAS 77284-59-4) exhibits reduced hydrolytic stability under acidic conditions compared to the hydroxyl-containing target compound, making the latter preferable in Boc-deprotection strategies .
  • Backbone Rigidity : Cyclohexyl derivatives (e.g., from ) show enhanced conformational rigidity, which can improve binding specificity in receptor-targeted molecules but complicates synthetic accessibility .
  • Aromatic vs. Aliphatic Systems : The pyrazolo-pyrimidinyl derivative () demonstrates significantly higher molecular weight and aromaticity, correlating with enhanced pharmacological activity but reduced solubility in aqueous media .

Biological Activity

Tert-butyl (1-amino-2-hydroxy-4-methylpentan-3-yl)carbamate, also known by its CAS number 82010-31-9, is a synthetic organic compound that has attracted attention due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C11H23NO3C_{11}H_{23}NO_3 and a molecular weight of 217.31 g/mol. Its structure features a tert-butyl group attached to a carbamate moiety, which is significant for its biological interactions. The presence of hydroxyl and amino groups contributes to its solubility and reactivity in biological systems.

This compound exhibits various biological activities primarily through enzyme inhibition and receptor interaction. Notably, it has been studied for its potential as an inhibitor of:

  • Acetylcholinesterase (AChE) : This enzyme is crucial in the hydrolysis of acetylcholine in the synaptic cleft. Inhibition can lead to increased levels of acetylcholine, impacting neurotransmission and potentially benefiting conditions like Alzheimer's disease .
  • β-secretase : This enzyme plays a significant role in the production of amyloid-beta peptides, which are associated with Alzheimer's disease pathogenesis. Inhibition of β-secretase may reduce amyloid plaque formation .

In Vitro Studies

  • Cell Culture Experiments : Research has demonstrated that this compound can prevent cell death induced by amyloid-beta peptides in astrocyte cultures. This protective effect is attributed to a decrease in inflammatory cytokines such as TNF-α and reduced oxidative stress markers .
  • Enzyme Inhibition Assays : The compound has shown moderate inhibitory activity against AChE and β-secretase in vitro, suggesting potential therapeutic implications for neurodegenerative diseases .

In Vivo Studies

In animal models, particularly using scopolamine-induced memory impairment in rats, the compound exhibited limited efficacy compared to established treatments like galantamine. The observed effects were likely influenced by the compound's bioavailability in the central nervous system .

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Neuroprotection : A study indicated that administration of the compound could mitigate cognitive decline in models of Alzheimer's disease by enhancing cholinergic signaling through AChE inhibition .
  • Therapeutic Development : The compound serves as an intermediate in synthesizing various pharmaceutical agents, particularly those targeting neurodegenerative conditions .

Data Table: Biological Activity Summary

Activity Mechanism Model Outcome
AChE InhibitionEnzyme inhibitionIn vitro astrocyte culturesReduced cell death from Aβ toxicity
β-secretase InhibitionEnzyme inhibitionIn vitro assaysDecreased amyloid-beta production
NeuroprotectionAnti-inflammatory effectsScopolamine-induced ratsLimited cognitive improvement

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl (1-amino-2-hydroxy-4-methylpentan-3-yl)carbamate, and how can reaction conditions be optimized?

The synthesis typically involves carbamate protection of the amine group. A common approach is to react the primary amine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaHCO₃ or Et₃N) in tetrahydrofuran (THF) or dichloromethane (DCM) . Optimization includes controlling temperature (0–25°C), stoichiometry (1:1.2 amine:Boc anhydride), and reaction time (2–6 hours). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization ensures high purity. Monitoring by TLC or LC-MS is critical to confirm completion .

Q. How can the molecular structure and purity of this compound be validated post-synthesis?

Characterization involves:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm backbone structure (e.g., tert-butyl group at δ ~1.4 ppm, carbamate carbonyl at δ ~155 ppm).
  • Mass spectrometry (MS) : ESI-MS or HRMS to verify molecular ion peaks.
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% area).
  • Melting point : Consistency with literature values (if available) .

Q. What are the key stability considerations for this compound under storage and experimental conditions?

The Boc-protected amine is sensitive to acidic conditions (e.g., TFA or HCl in DCM for deprotection). Store at 2–8°C in airtight containers under inert gas (N₂ or Ar) to prevent hydrolysis. Avoid prolonged exposure to moisture or light. Stability in solvents like DMSO or DMF should be tested via periodic HPLC analysis .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be determined for stereoisomers of this compound, and what chiral analytical methods are recommended?

Enantioselective synthesis requires chiral resolution techniques:

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases.
  • Circular Dichroism (CD) : Correlate optical activity with ee values.
  • X-ray crystallography : Resolve absolute configuration using single-crystal data refined via SHELXL . For example, asymmetric Mannich reactions (as in ) can yield β-amino carbonyl intermediates, where ee is quantified by integrating HPLC peak areas of enantiomers.

Q. What strategies address low yields or diastereomer formation during the synthesis of structurally related carbamates?

Low yields often stem from steric hindrance or competing side reactions. Mitigation includes:

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
  • Temperature control : Slow addition of reagents at −20°C minimizes epimerization.
  • Catalytic additives : DMAP or HOBt accelerates carbamate coupling . For diastereomers, chromatographic separation (e.g., flash chromatography with 5–10% MeOH in DCM) or crystallization in ethyl acetate/hexane mixtures can isolate desired isomers .

Q. How can crystallographic data discrepancies be resolved when determining the solid-state structure of this compound?

Use SHELX programs for refinement:

  • SHELXD : Solve phase problems via dual-space algorithms.
  • SHELXL : Refine anisotropic displacement parameters and hydrogen bonding networks.
  • Validate using ORTEP-3 for thermal ellipsoid visualization and R-factor convergence (<5%) . Contradictions in bond lengths/angles may arise from disorder; apply PART instructions in SHELXL to model split positions .

Q. What computational methods support the analysis of intramolecular interactions or conformational flexibility in this carbamate?

  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict hydrogen bonding (e.g., between hydroxyl and carbamate groups).
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., in water or DMSO) using AMBER or GROMACS.
  • Docking studies : Explore binding affinities if the compound is a protease inhibitor intermediate .

Methodological Considerations

  • Stereochemical Analysis : Combine experimental (X-ray, CD) and computational (DFT) data to resolve ambiguities in chiral centers .
  • Safety Protocols : Follow GHS guidelines for handling carbamates (e.g., PPE, fume hood use) despite low acute toxicity .
  • Data Reproducibility : Document reaction parameters (e.g., equivalents, solvent purity) and instrument calibration (NMR, HPLC) to ensure reproducibility .

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